Diethyl 4,6-dimethoxyisophthalate: A Technical Guide for Advanced Research
Diethyl 4,6-dimethoxyisophthalate: A Technical Guide for Advanced Research
Introduction
Diethyl 4,6-dimethoxyisophthalate is a substituted aromatic compound with a core isophthalate structure, characterized by two methoxy groups at the 4 and 6 positions of the benzene ring and two ethyl ester functionalities. While specific research on this molecule is not extensively documented in publicly available literature, its structural motifs—the dimethoxybenzene and diethyl isophthalate moieties—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic route, and potential research applications for Diethyl 4,6-dimethoxyisophthalate, drawing upon established chemical principles and data from closely related analogues.
Physicochemical and Structural Properties
Direct experimental data for Diethyl 4,6-dimethoxyisophthalate is scarce. However, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | diethyl 4,6-dimethoxybenzene-1,3-dicarboxylate | Inferred |
| CAS Number | 1956377-63-1 | [1] |
| Molecular Formula | C₁₄H₁₈O₆ | Calculated |
| Molecular Weight | 282.29 g/mol | Calculated |
| Predicted LogP | 2.5 - 3.0 | Inferred |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Limited solubility in water. | Inferred |
| Predicted Boiling Point | > 300 °C | Inferred |
| Predicted Melting Point | Not readily predictable; likely a low-melting solid or a viscous oil at room temperature. | Inferred |
Structural Analysis
The core of Diethyl 4,6-dimethoxyisophthalate is a 1,3-disubstituted benzene ring. The two methoxy groups are electron-donating, which influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution at the positions ortho and para to the methoxy groups (positions 2 and 5). The two ethyl ester groups are electron-withdrawing and are key sites for chemical modifications such as hydrolysis or transesterification. The overall geometry of the molecule will be influenced by the steric hindrance between the ester groups and the methoxy groups.
Caption: 2D Chemical Structure of Diethyl 4,6-dimethoxyisophthalate.
Proposed Synthesis
A robust and logical synthetic pathway to Diethyl 4,6-dimethoxyisophthalate can be proposed in a two-step process starting from 4,6-dihydroxyisophthalic acid.[2]
Step 1: Methylation of 4,6-dihydroxyisophthalic acid
The initial step involves the methylation of the hydroxyl groups of 4,6-dihydroxyisophthalic acid to form 4,6-dimethoxyisophthalic acid. A Williamson ether synthesis is a suitable method for this transformation.
Protocol:
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To a solution of 4,6-dihydroxyisophthalic acid in a suitable polar aprotic solvent (e.g., DMF or acetone), add at least two equivalents of a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature to form the dipotassium salt.
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Add at least two equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide.
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Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture, and pour it into cold water.
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Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 4,6-dimethoxyisophthalic acid.
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Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Fischer Esterification of 4,6-dimethoxyisophthalic acid
The second step is the esterification of the dicarboxylic acid with ethanol to yield the desired diethyl ester. The Fischer esterification is a classic and effective method for this purpose.[3]
Protocol:
-
Suspend 4,6-dimethoxyisophthalic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS). The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.[3]
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess ethanol under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Diethyl 4,6-dimethoxyisophthalate.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Proposed two-step synthesis of Diethyl 4,6-dimethoxyisophthalate.
Predicted Spectral Properties
Based on the analysis of structurally similar molecules, the following spectral characteristics can be anticipated for Diethyl 4,6-dimethoxyisophthalate.
-
¹H NMR:
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Aromatic protons: Two singlets in the aromatic region (δ 7.0-8.5 ppm).
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Methoxy protons: A singlet around δ 3.8-4.0 ppm, integrating to 6H.
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Ethyl ester protons: A quartet around δ 4.2-4.4 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).
-
-
¹³C NMR:
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Carbonyl carbons: Resonances in the range of δ 165-170 ppm.
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Aromatic carbons: Several signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the methoxy groups being significantly shielded.
-
Methoxy carbon: A signal around δ 55-60 ppm.
-
Ethyl ester carbons: Signals for the CH₂ and CH₃ groups around δ 60-65 ppm and δ 13-15 ppm, respectively.
-
-
IR Spectroscopy:
-
Mass Spectrometry (EI):
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Molecular ion peak (M⁺) at m/z = 282.
-
Characteristic fragmentation patterns would involve the loss of ethoxy (-OC₂H₅, m/z = 45) and ethyl (-C₂H₅, m/z = 29) groups from the ester functionalities.
-
Potential Research Applications
The structural features of Diethyl 4,6-dimethoxyisophthalate suggest its potential utility in several areas of chemical and pharmaceutical research.
Scaffold for Drug Discovery
The central dimethoxyisophthalate core can serve as a rigid scaffold for the development of novel therapeutic agents. The ester groups provide convenient handles for further chemical modification, allowing for the synthesis of a library of derivatives. The methoxy groups can influence the pharmacokinetic properties of a molecule, potentially improving metabolic stability or cell permeability.[6] The isophthalate moiety itself is found in some biologically active compounds.
Building Block for Macrocycles and Foldamers
The 1,3-disposition of the functional groups on the benzene ring makes this molecule an attractive building block for the synthesis of macrocycles and foldamers. The defined geometry of the aromatic ring can be exploited to create pre-organized structures with specific shapes and functionalities. Such architectures are of interest in supramolecular chemistry and for mimicking biological systems.[7]
Precursor for Functional Materials
Isophthalate derivatives are widely used in the synthesis of polymers, including polyesters and polyamides. Diethyl 4,6-dimethoxyisophthalate could be a precursor to novel polymers with tailored properties. The methoxy groups could enhance the thermal stability or solubility of the resulting polymers.
Conclusion
While Diethyl 4,6-dimethoxyisophthalate is not a widely studied compound, its chemical structure holds considerable promise for applications in drug discovery, supramolecular chemistry, and materials science. This guide provides a foundational understanding of its predicted properties and a viable synthetic pathway, offering a starting point for researchers interested in exploring the potential of this and related molecules. Further experimental validation of the properties and reactivity of Diethyl 4,6-dimethoxyisophthalate is warranted to fully unlock its scientific potential.
References
-
Chemical Substance Information for 4,6-DIMETHYL-ISOPHTHALIC ACID DIETHYL ESTER. (n.d.). Retrieved from [Link]
-
Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185. [Link]
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Weitl, F. L., Raymond, K. N., Smith, W. L., & Howard, T. R. (1981). Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. The Journal of Organic Chemistry, 46(25), 5234-5236. [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Yamaguchi, M., & Hirao, I. (1983). A convenient method for the esterification of carboxylic acids. Tetrahedron Letters, 24(4), 391-394.
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PubChem. (n.d.). Diethyl isophthalate. Retrieved from [Link]
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NIST. (n.d.). Diethyl Phthalate. In NIST Chemistry WebBook. Retrieved from [Link]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
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LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]
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Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
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Kablan, A. K., & Yousef, G. G. (2005). The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. Arkivoc, 2005(12), 114-121. [Link]
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